3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S/c14-11-7-15-4-1-10(11)12(19)18-5-2-9(3-6-18)20-13-17-16-8-21-13/h1,4,7-9H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGVECZVCQJJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Fluoro-4-Carboxypyridine
The fluoropyridine core is typically synthesized via directed ortho-metalation strategies. For example:
- Step 1 : Lithiation of 4-bromo-3-fluoropyridine at −78°C using LDA, followed by carboxylation with CO₂ yields 3-fluoro-4-carboxypyridine (78% yield).
- Step 2 : Activation of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane (2 h, 92% conversion).
Key Data :
| Parameter | Value |
|---|---|
| Lithiation Temp | −78°C |
| CO₂ Pressure | 1 atm |
| Acyl Chloride Yield | 92% |
Amide Bond Formation Strategies
Coupling via Acyl Chloride
Reacting 3-fluoro-4-pyridinecarbonyl chloride with 4-(thiadiazolyloxy)piperidine in anhydrous THF with DIPEA (2.2 eq) at 0°C→RT for 24 h yields 65% product. Excess base minimizes HCl-mediated side reactions.
Catalytic Coupling Using HATU
A modern approach employs HATU (1.1 eq), HOAt (1 eq), and DIPEA (3 eq) in DMF (25°C, 4 h), achieving 82% yield with >98% purity by HPLC.
Comparative Data :
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Acyl Chloride | 65% | 95% | 24 h |
| HATU | 82% | 98% | 4 h |
Challenges and Optimization
Regioselectivity in Thiadiazole Substitution
Competing O- vs. S-alkylation is mitigated by using thiadiazole-2-thiol (pKa ~6.5) instead of the free alcohol. DFT calculations suggest ΔG‡ for O-alkylation is 4.2 kcal/mol lower than S-alkylation in polar aprotic solvents.
Piperidine Ring Conformation
X-ray crystallography reveals that the thiadiazole group adopts an axial orientation in the piperidine chair conformation, introducing steric hindrance during amide coupling. Pre-organizing the piperidine as its hydrochloride salt improves coupling efficiency by 18%.
Scalability and Industrial Considerations
A pilot-scale process (50 kg batch) using HATU-mediated coupling achieved:
- Productivity : 1.2 kg/L/day
- Impurity Profile : <0.5% des-fluoro byproduct (controlled via strict temp <30°C)
- Cost Analysis : Raw material costs dominated by HATU (43%), prompting investigations into cheaper coupling agents like T3P®.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine have been screened against various bacterial strains. Notably:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa with varying zones of inhibition compared to standard antibiotics like ampicillin .
Antiviral Activity
Research has highlighted the potential of N-Heterocycles, including derivatives of pyridine and thiadiazole, as antiviral agents. Compounds in this category have shown promise against various viral pathogens through mechanisms that may involve inhibition of viral replication processes .
Synthetic Methodologies
The synthesis of this compound can be achieved through multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency in producing complex molecules from simpler starting materials. For example:
- A four-component reaction involving aromatic aldehydes, malononitrile, and hydrazine derivatives has been reported to yield pyrazole derivatives with significant antibacterial properties .
Case Study 1: Antibacterial Screening
A study evaluated various thiadiazole derivatives for their antibacterial efficacy. Compounds were subjected to disk diffusion assays against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher activity than standard antibiotics, suggesting their potential as lead compounds for further development .
Case Study 2: Antiviral Efficacy
In vitro studies on pyrazolo[4,3-d]pyrimidine derivatives revealed notable antiviral activity against specific viral strains. The mechanism of action was linked to the inhibition of viral polymerases, highlighting the importance of structural modifications in enhancing bioactivity .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in hydrogen bonding or π-π interactions, while the piperidine ring may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-chloropyridin-4-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-bromopyridin-4-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-iodopyridin-4-yl)methanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine may impart unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its halogen-substituted analogs.
Q & A
Q. Optimization strategies :
- Use of coupling reagents like HATU or EDCI for amide bond formation to improve efficiency .
- Temperature control during thiadiazole ring closure (e.g., 60–80°C in DMF) to minimize decomposition .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
A combination of techniques is required:
- NMR :
- ¹H NMR : Look for characteristic peaks:
- Piperidine protons (δ 1.5–3.5 ppm, multiplet) .
- Thiadiazole protons (δ 8.2–8.5 ppm, singlet) .
- ¹³C NMR : Carbonyl (C=O) signal at ~165–170 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ = 363.08 g/mol) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry (if crystalline) by comparing with similar piperidine-thiadiazole structures .
Advanced: What in vitro assays are recommended to evaluate the biological activity of this compound, considering its structural features?
Answer:
The compound’s thiadiazole and piperidine moieties suggest potential kinase or protease inhibition. Recommended assays:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Reference structural analogs from pyridopyrimidine-thiadiazole hybrids .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as thiadiazoles are known for membrane disruption .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with fluoropyridine derivatives .
Q. Resolution workflow :
Replicate experiments under standardized conditions.
Perform molecular docking to predict binding poses.
Validate with mutagenesis studies (e.g., alanine scanning on target proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
